

An In-depth Technical Guide to Trisulfo-Cy5.5-Alkyne in Click Chemistry

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Compound of Interest		
Compound Name:	Trisulfo-Cy5.5-Alkyne	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Trisulfo-Cy5.5-Alkyne**, a near-infrared fluorescent probe, and its mechanism of action within the framework of click chemistry. It details the underlying principles of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, presents key quantitative data, outlines experimental protocols, and illustrates relevant workflows for its application in research and development.

Core Concepts: Click Chemistry and the Role of Trisulfo-Cy5.5-Alkyne

Click chemistry is a chemical philosophy that emphasizes reactions that are high-yielding, wide in scope, create inoffensive byproducts, are stereospecific, and simple to perform in benign solvents like water.[1][2] The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2] This reaction forms a stable triazole linkage between a terminal alkyne and an azide.[3]

Trisulfo-Cy5.5-Alkyne is a specialized reagent designed for this process. It comprises three key components:

- A Cy5.5 Core: A cyanine dye that fluoresces in the near-infrared (NIR) spectrum.[4]
- Three Sulfonate (Trisulfo) Groups: These impart high water solubility to the molecule, making it suitable for use in aqueous biological buffers.[5]



• A Terminal Alkyne Group: This functional group is the reactive handle that specifically participates in the CuAAC reaction, allowing the entire dye molecule to be covalently attached to a target bearing an azide group.[6]

Mechanism of Action: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

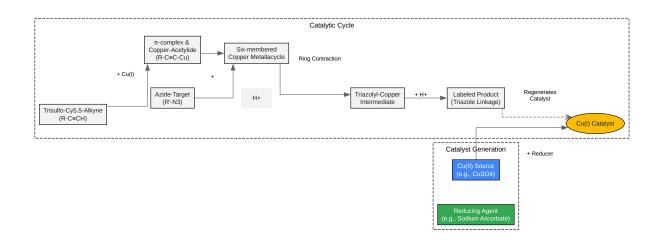
The CuAAC reaction dramatically accelerates the rate of triazole formation by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[7][8] This catalysis ensures the reaction proceeds efficiently under biocompatible conditions (neutral pH, aqueous environment, room temperature) and with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[7][8]

The catalytic cycle, supported by extensive evidence, involves the following key steps:[7][9]

- Formation of Copper(I)-Acetylide: The active Cu(I) catalyst, often generated in situ from Cu(II) salts (like CuSO₄) and a reducing agent (like sodium ascorbate), coordinates to the terminal alkyne of the Trisulfo-Cy5.5-Alkyne.[8][10] This coordination increases the acidity of the alkyne's terminal proton, facilitating its removal and the formation of a copper-acetylide intermediate.[10][11]
- Coordination with Azide: The azide-modified target molecule then coordinates to the copper center.
- Cycloaddition: A six-membered copper metallacycle intermediate is formed.[8]
- Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis releases the final triazole-linked product and regenerates the Cu(I) catalyst, allowing the cycle to continue.[8][9]

The resulting 1,2,3-triazole ring is a stable, rigid, and aromatic linker that covalently attaches the Cy5.5 fluorophore to the target molecule.[1]





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Caption: The Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism.

Quantitative Data and Specifications

The utility of **Trisulfo-Cy5.5-Alkyne** is defined by its physicochemical and spectral properties.



Property	Value	Reference
Molecular Formula	C44H47N3O13S4	[6]
Molecular Weight	~954.1 g/mol	[6]
Excitation Max (λex)	~673-678 nm	[6]
Emission Max (λem)	~694-707 nm	[6]
Extinction Coefficient	~190,000 M ⁻¹ cm ⁻¹	[6]
Solubility	Water, DMSO, DMF	[6]
Purity	≥90%	[6]

Note: Exact spectral properties can vary slightly depending on the solvent and conjugation state. A related compound, Trisulfo-Cy5-Alkyne, has a higher extinction coefficient of 250,000 M^{-1} cm⁻¹ and slightly different spectral properties (λ ex/ λ em \approx 647/670 nm).[12][13][14]

Experimental Protocols

This section provides a generalized protocol for labeling an azide-modified biomolecule (e.g., a protein) with **Trisulfo-Cy5.5-Alkyne**. Concentrations and incubation times may require optimization for specific applications.

Materials:

- Azide-modified biomolecule in a suitable buffer (e.g., PBS, HEPES).
- Trisulfo-Cy5.5-Alkyne.
- Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
- Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).
- Sodium Ascorbate (Na-Asc) stock solution (freshly prepared, e.g., 100 mM in water).
- Aminoguanidine (optional, to prevent oxidative damage) stock solution (e.g., 100 mM in water).[15][16]



Protocol for Labeling in Solution:

- Reagent Preparation:
 - Dissolve Trisulfo-Cy5.5-Alkyne in water or DMSO to create a concentrated stock solution (e.g., 5-10 mM).
 - Prepare a fresh solution of Sodium Ascorbate immediately before use.
- Reaction Setup (Example for a 500 μL final volume):
 - In a microcentrifuge tube, combine the following in order:
 - Azide-modified biomolecule and buffer to a volume of 432.5 μL. Aim for a final biomolecule-alkyne concentration of 2-60 μM.[15]
 - 10 μL of 5 mM Trisulfo-Cy5.5-Alkyne stock (final concentration: 100 μM, providing a ~2-fold excess over the biomolecule).[15]
 - A premixed solution of 2.5 μL of 20 mM CuSO₄ and 5.0 μL of 50 mM THPTA ligand. This creates the catalyst complex. (Final concentrations: 0.10 mM CuSO₄, 0.50 mM THPTA).
 [15]
 - (Optional) 5 μL of 100 mM aminoguanidine (final concentration: 1 mM).[15]
 - Vortex briefly to mix.
- Initiation and Incubation:
 - \circ Initiate the reaction by adding 25 μ L of 100 mM freshly prepared sodium ascorbate (final concentration: 5 mM).[15]
 - Vortex gently.
 - Incubate the reaction at room temperature for 1-2 hours, protected from light. For live cell labeling, incubation is much shorter (1-5 minutes) and performed at 4°C.[16]
- Purification:

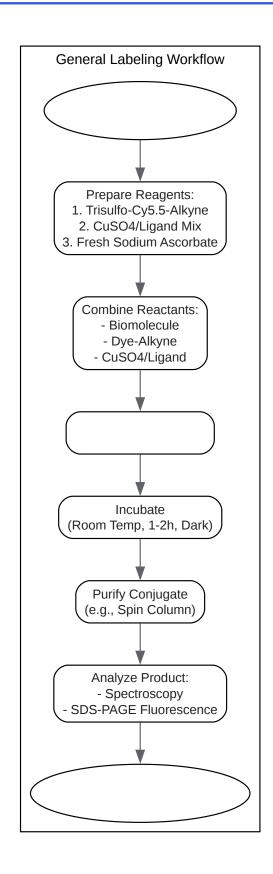






- Remove the unreacted dye and copper catalyst from the labeled biomolecule using an appropriate method, such as:
 - Size-exclusion chromatography (e.g., spin columns).
 - Dialysis.
 - Precipitation of the biomolecule.
- Characterization:
 - Confirm successful labeling by measuring the absorbance of the purified conjugate at the dye's absorption maximum (~678 nm) and the biomolecule's absorption maximum (e.g., 280 nm for protein).
 - Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.





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Caption: A generalized experimental workflow for biomolecule conjugation.



Applications in Research and Drug Development

The ability to specifically and covalently attach a bright, water-soluble, near-infrared fluorophore makes **Trisulfo-Cy5.5-Alkyne** a valuable tool in numerous applications:

- Fluorescence Microscopy: Enables sensitive imaging of alkyne-labeled lipids, glycans, or proteins in fixed or living cells.[16][17] The NIR emission minimizes autofluorescence from biological samples.
- In Vivo Imaging: The spectral properties of Cy5.5 are well-suited for deep-tissue imaging in animal models due to lower light scattering and absorption by tissues in the NIR window.
- Flow Cytometry: Quantitatively analyze cell populations labeled with the dye.[16]
- Bioconjugation: Create fluorescently labeled antibodies, peptides, or nucleic acids for use in immunoassays, fluorescence in situ hybridization (FISH), or as molecular probes.[3]
- Drug Development: Track the biodistribution of an azide-modified drug candidate or visualize its interaction with a target molecule.

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